![molecular formula C7H16N4O4 B2500268 乙酸;2-[(E)-亚乙基氨基]胍 CAS No. 2413937-22-9](/img/structure/B2500268.png)
乙酸;2-[(E)-亚乙基氨基]胍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycocyamine is a metabolite of glycine in which the amino group has been converted into a guanidine by guanylation (transfer of a guanidine group from arginine). In vertebrate organisms, it is then transformed into creatine by methylation . It is used as a supplement and as a feed additive in poultry farming .
Synthesis Analysis
Glycocyamine is formed in the mammalian organism primarily in the kidneys by transferring the guanidine group of L-arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT) to the amino acid glycine . Guanidinoacetic acid was first prepared in 1861 by Adolph Strecker by reaction of cyanamide with glycine in aqueous solution .Molecular Structure Analysis
The molecular structure of glycocyamine is C3H7N3O2. It is a white crystal with an odorless smell . The molecule consists of two functionalities: aminal and imine .Chemical Reactions Analysis
Under most usually applied reversed-phase separation conditions, these acids are ionized and show little or no retention . The application of ion suppression chromatography (ISC) is a convenient and straightforward approach to increase retention and selectivity .Physical and Chemical Properties Analysis
Glycocyamine has a molar mass of 117.108 g·mol −1. It has a melting point of 300 °C (572 °F; 573 K). Its log P is -1.11, and its acidity (pKa) is 3.414 .科学研究应用
肉鸡生长性能的提升
胍基乙酸 (GAA) 作为肉鸡饲料添加剂被广泛研究。研究表明,GAA 的补充可以改善肉鸡的生长性能,包括最终活体重和每日体重增长。它还可以提高增重率,这对于高效利用饲料至关重要。此外,GAA 对肌肉发育有积极影响,可以提高腿部肌肉的 pH 值和纤维直径。 这些效果有助于肉鸡的整体生长 .
肉质改善
GAA 的补充对肉质有影响。添加到肉鸡日粮中,可以减少不希望的肉质特征。具体来说,它可以降低腿部肉的滴水损失、烹饪损失、剪切力值、硬度、粘性、咀嚼性。 这些改进可以提高肉鸡肉的感官属性和市场价值 .
小肠发育
GAA 在小肠发育中起作用。在肉鸡中,增加 GAA 的补充会导致更好的十二指肠、空肠和回肠绒毛高度和宽度。绒毛高度与隐窝深度的比率也增加,表明肠道吸收能力得到改善。 这种效果有助于提高肉鸡的营养吸收和整体健康状况 .
反刍动物瘤胃发酵和抗氧化能力
研究探讨了 GAA 对瘤胃发酵和抗氧化能力的影响。虽然大多数研究集中在肉鸡上,但有证据表明 GAA 也能使其他牲畜受益。包被 GAA (CGAA) 和未包被 GAA (UGAA) 已被比较。 尽管具体结果有所不同,但 GAA 的补充通常可以改善反刍动物的营养利用和抗氧化状态 .
快速生长羔羊的反应
在羔羊中,GAA 的反应取决于牧草类型。一项对小尾寒羊的研究发现,在为期 120 天的饲喂实验中,GAA 的补充产生了积极的影响。研究人员观察到生长、营养利用和代谢过程的变化。 需要进一步研究以了解这些影响背后的机制 .
肌酸前体和能量代谢
作为肌酸的前体,GAA 有助于能量代谢。它是由精氨酸和甘氨酸形成的,在脊椎动物组织中起着至关重要的作用。GAA 主要在肾脏中合成,并通过血液循环运输到肝脏。 它参与肌酸合成,使其与运动表现和整体能量平衡相关 .
总之,乙酸;2-[(E)-亚乙基氨基]胍 (GAA) 应用广泛,从提高肉鸡生长性能和肉质,到支持小肠发育和影响瘤胃发酵。它作为肌酸前体的代谢作用进一步强调了其在动物营养和健康中的重要性。
日粮添加胍基乙酸对鹧鸪腿肉鸡生长性能、腿部肉质和小肠发育的影响 日粮胍基乙酸改善牲畜瘤胃发酵、抗氧化能力和微生物区系组成 取决于牧草类型,快速生长羔羊中日粮添加胍基乙酸
作用机制
Target of Action
The primary target of Acetic acid;2-[(E)-ethylideneamino]guanidine, also known as N-(ethylideneamino)guanidine; bis(acetic acid), is the muscle tissue . This compound is a precursor of creatine, a molecule that plays a vital role in energy production in muscles .
Mode of Action
The compound interacts with its target by being metabolized into creatine, a molecule that is essential for energy production in muscle cells . Creatine, in its phosphorylated form, acts as a high-energy carrier in the muscle . This process leads to improvements in muscle growth and development .
Biochemical Pathways
The compound affects the creatine synthesis pathway. It is metabolized into creatine, which is then used to produce phosphocreatine, a high-energy molecule . This molecule plays a crucial role in the rapid regeneration of ATP, the primary energy currency of the cell, thereby enhancing muscle performance .
Result of Action
The action of Acetic acid;2-[(E)-ethylideneamino]guanidine results in improved muscle growth and development . It has been shown to enhance the growth performance of animals and improve their health . In addition, it has been suggested that it could reduce the occurrence and severity of muscle myopathies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetic acid;2-[(E)-ethylideneamino]guanidine. For instance, the type of diet fed to animals can affect the compound’s impact on rumen fermentation and antioxidant capacity . Furthermore, the form in which the compound is added to the diet (coated vs. uncoated) can have different effects on rumen fermentation, antioxidant capacity, and microflora composition .
安全和危害
未来方向
Guanidino acetic acid (GAA), also referred to as glycoamine, guanidino acetic acid or guanidinoacetate, is an important metabolic intermediary product in vertebrate animal tissues that plays a key role in energy metabolism as a precursor of creatine . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
生化分析
Biochemical Properties
Acetic acid;2-[(E)-ethylideneamino]guanidine interacts with various enzymes, proteins, and other biomolecules. GAA, a key component of this compound, is synthesized from non-essential amino acids glycine and L-arginine, catalyzed by the enzyme L-arginine: glycine amidinotransferase . This reaction primarily occurs in the kidney, from where GAA is transported to the liver through blood circulation .
Cellular Effects
The effects of Acetic acid;2-[(E)-ethylideneamino]guanidine on cells and cellular processes are profound. GAA, as a precursor of creatine, plays a key role in energy metabolism . It has been shown to improve cellular bioenergetics, stimulate hormonal release, alter metabolic utilization of arginine, and adjust oxidant–antioxidant status .
Molecular Mechanism
At the molecular level, Acetic acid;2-[(E)-ethylideneamino]guanidine exerts its effects through various mechanisms. In the liver, GAA receives a methyl group from S-adenosylmethionine and is catalyzed by N-guanidino acetate methyltransferase to form creatine . This process illustrates the compound’s role in enzyme activation.
Temporal Effects in Laboratory Settings
Over time, the effects of Acetic acid;2-[(E)-ethylideneamino]guanidine can change in laboratory settings. For instance, GAA has been shown to improve growth performance and meat quality in broilers over a 60-day experiment . This suggests the compound’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Acetic acid;2-[(E)-ethylideneamino]guanidine vary with different dosages in animal models. In one study, broiler chicks received GAA dosages of 0, 0.4, 0.8, and 1.2 g/kg of feed dry matter . Increasing dietary supplementation of GAA led to increased final live weight and daily body weight gain .
Metabolic Pathways
Acetic acid;2-[(E)-ethylideneamino]guanidine is involved in several metabolic pathways. As mentioned, GAA is formed from arginine and glycine and later transformed into creatine in the liver . This process involves interactions with various enzymes and cofactors.
Transport and Distribution
The transport and distribution of Acetic acid;2-[(E)-ethylideneamino]guanidine within cells and tissues depend on several factors. GAA transport relies on various types of transporters, and its distribution varies throughout the body .
Subcellular Localization
It is known that ACC2, an enzyme associated with the compound, is found in the mitochondria .
属性
IUPAC Name |
acetic acid;2-[(E)-ethylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.2C2H4O2/c1-2-6-7-3(4)5;2*1-2(3)4/h2H,1H3,(H4,4,5,7);2*1H3,(H,3,4)/b6-2+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWRIPXFBGCPRD-UKBMIWHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN=C(N)N.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/N=C(N)N.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
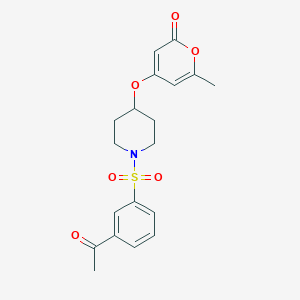
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)
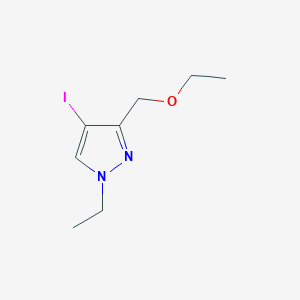
![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)
![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)
![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)
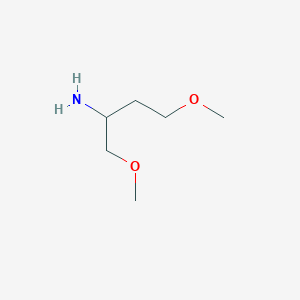
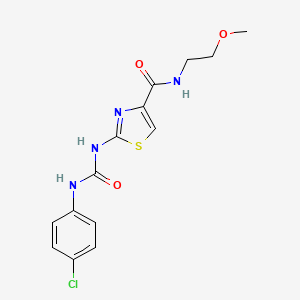
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2500198.png)
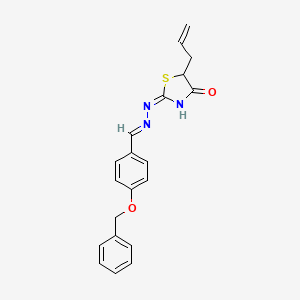

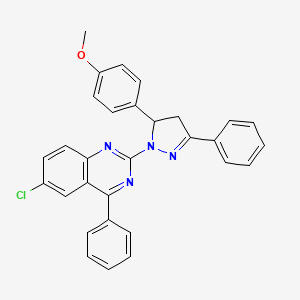
![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)
